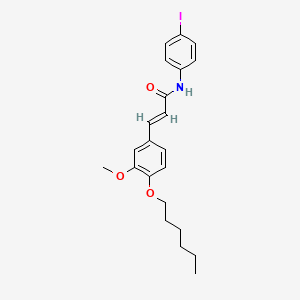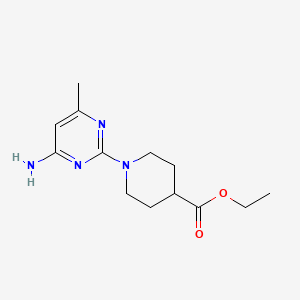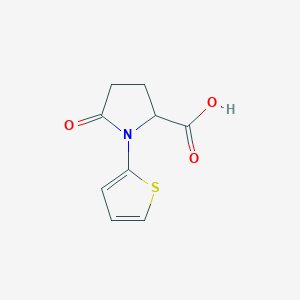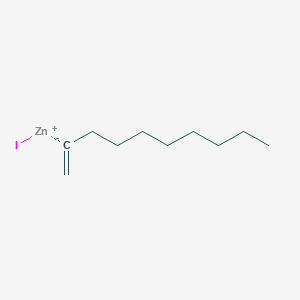
2-Decenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MFCD27756723 2-Decenylzinc iodide 0.5 M in Tetrahydrofuran , is a zinc-based organometallic reagent. It is primarily used in organic synthesis for various chemical transformations. The compound is characterized by its molecular formula C10H19IZn and is typically supplied as a solution in tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Decenylzinc iodide involves the reaction of dec-1-ene with zinc iodide in the presence of tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{C10H19I} + \text{Zn} \rightarrow \text{C10H19IZn} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors equipped with inert gas purging systems.
Chemical Reactions Analysis
Types of Reactions: 2-Decenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: The zinc-iodide bond can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while substitution reactions can produce a wide range of organic compounds.
Scientific Research Applications
2-Decenylzinc iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Decenylzinc iodide involves the transfer of the decenyl group to a substrate. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
2-Decenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.
2-Decenyllithium: A lithium-based reagent with similar reactivity.
2-Decenylaluminum chloride: An aluminum-based reagent used in organic synthesis.
Uniqueness: 2-Decenylzinc iodide is unique due to its specific reactivity and stability in tetrahydrofuran. It offers distinct advantages in terms of selectivity and yield in various organic transformations compared to its magnesium, lithium, and aluminum counterparts.
Properties
Molecular Formula |
C10H19IZn |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
dec-1-ene;iodozinc(1+) |
InChI |
InChI=1S/C10H19.HI.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,4-10H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GJYFICBNIFJGAW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[C-]=C.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


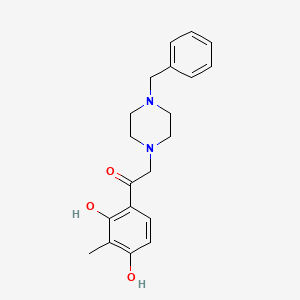
![2-(morpholinomethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14877963.png)
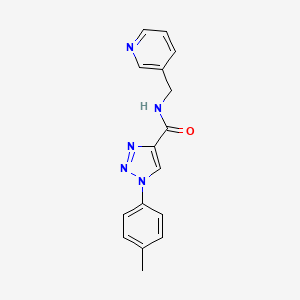
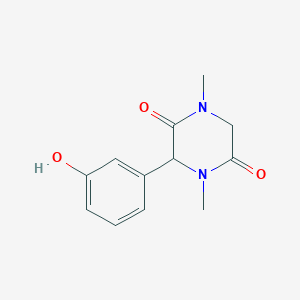
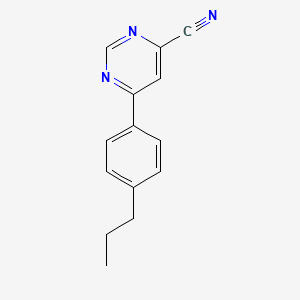
![4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877992.png)
![N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B14877998.png)

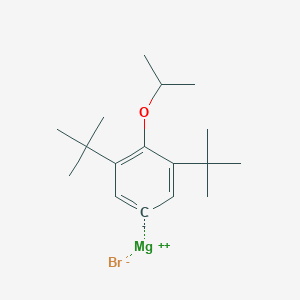
![Methyl 2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14878022.png)
